

Neratinib Inhibitory Concentration 50% (IC₅₀) Values

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Compound Focus: Neratinib

CAS No.: 698387-09-6

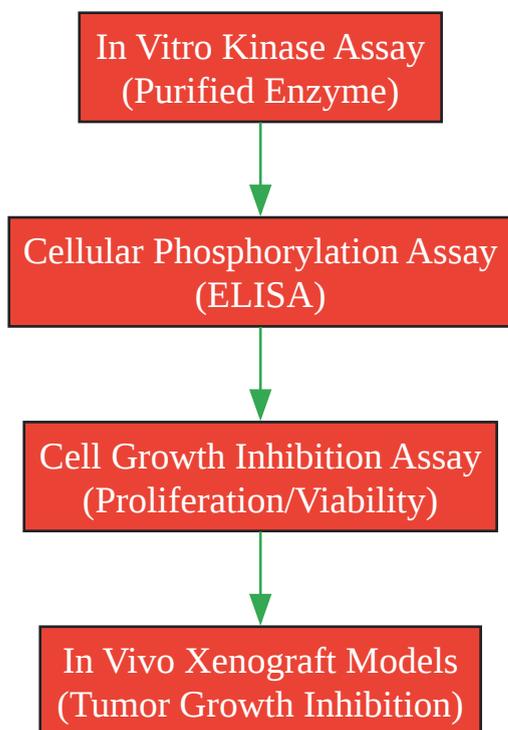
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Target Kinase	IC ₅₀ Value (nM)	Experimental Context (Assay Type)	Citation Source
HER2 (ErbB2)	59 nM	Purified enzyme kinase assay [1]	Rabindran et al. (2015) [1]
EGFR (HER1)	92 nM	Purified enzyme kinase assay [1]	Rabindran et al. (2015) [1]
HER4 (ErbB4)	Specific IC ₅₀ not published, but activity is expected and has been demonstrated [1]	N/A	Rabindran et al. (2015) [1]

Experimental Protocols for Key Assays

The IC₅₀ values for **neratinib** are typically determined through a hierarchy of experiments, progressing from isolated biochemical assays to cellular and *in vivo* models.



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*Experimental workflow for evaluating **neratinib** activity.*

In Vitro Kinase Assay (Purified Enzyme)

- **Objective:** To measure the direct inhibition of kinase autophosphorylation in a cell-free system [1].
- **Typical Protocol:**
 - **Setup:** Use purified cytoplasmic tyrosine kinase domains of HER2 and EGFR [1].
 - **Inhibition Measurement:** A non-radioactive or radioactive (for HER4) kinase assay is performed. The inhibition of autophosphorylation is often quantified using time-resolved fluorometry or an ELISA-based readout [1].
 - **IC₅₀ Calculation:** The concentration of **neratinib** that reduces kinase activity by 50% is calculated from the dose-response curve.

Cellular Phosphorylation (DuoSet IC ELISA)

- **Objective:** To confirm that **neratinib** inhibits receptor phosphorylation in whole cells [2].
- **Typical Protocol:**
 - **Cell Treatment:** Culture cancer cells (e.g., NCI-N87 gastric cancer cells) and treat with serially diluted **neratinib** for a set period (e.g., 24 hours) [2].
 - **Cell Lysis and Quantification:** Lyse cells and quantify both total and phosphorylated EGFR/HER2 using specific DuoSet IC ELISA kits [2].

- **Data Analysis:** Calculate the phosphorylation ratio (phosphorylated/total protein) for each sample. The IC_{50} is the drug concentration that reduces this ratio by 50% relative to the untreated control [2].

Cell Growth Inhibition Assay

- **Objective:** To determine the effect of **neratinib** on cancer cell proliferation/viability [3] [2].
- **Typical Protocol:**
 - **Cell Seeding:** Plate cells in 96-well plates and allow them to adhere overnight [2].
 - **Drug Exposure:** Add serially diluted **neratinib** and incubate for 72 hours [3] [2].
 - **Viability Readout:** Measure cell viability using a chromogenic reagent like WST-8 (which measures metabolic activity) or ATP-based luminescence (ATPlite) [3] [2].
 - **IC_{50} Calculation:** Fit the dose-response data to calculate the concentration that inhibits cell growth by 50% compared to untreated controls.

Mechanism of Action and Comparative Potency



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*Mechanism of **neratinib** action.*

- **Irreversible Pan-HER Inhibition:** **Neratinib** is an irreversible tyrosine kinase inhibitor that forms a covalent bond with cysteine residues (Cys-773 in EGFR, Cys-805 in HER2) in the ATP-binding pocket of EGFR, HER2, and HER4. This irreversible binding leads to prolonged suppression of signaling, even after drug clearance [1] [4].
- **Comparative Analysis:** A large-scale profiling study of 115 cancer cell lines demonstrated that **neratinib was the most potent HER2-targeted TKI** compared to lapatinib and tucatinib, particularly in HER2-amplified and HER2-mutant cells [5]. Its activity extends to HER2-low breast cancer models, where it shows efficacy as monotherapy or in combination with trastuzumab [6].

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